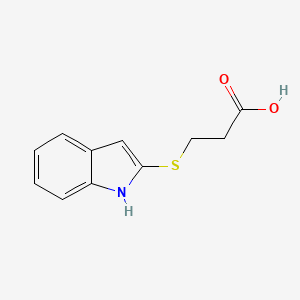

3-(2-Indolylthio)Propionic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

3-(1H-indol-2-ylsulfanyl)propanoic acid |

InChI |

InChI=1S/C11H11NO2S/c13-11(14)5-6-15-10-7-8-3-1-2-4-9(8)12-10/h1-4,7,12H,5-6H2,(H,13,14) |

InChI Key |

YNBMLCSKXKPWPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)SCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Indolylthio Propionic Acid and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. youtube.com

Identification of Key Indole (B1671886) and Thiol/Thioether Precursors

The core structure of 3-(2-indolylthio)propionic acid suggests a primary disconnection between the indole ring and the sulfur atom. This leads to two key precursors: an indole derivative activated at the 2-position and a thiol-containing propionic acid derivative. Alternatively, the disconnection can be made at the sulfur-carbon bond of the propionic acid moiety, suggesting an indole-2-thiol and a 3-halopropionic acid or acrylic acid as precursors.

The choice of precursors is critical and often depends on the desired substitution pattern on the indole ring and the propionic acid chain. Common indole precursors include indole itself, 2-oxoindole, and various substituted indoles. For the sulfur component, 3-mercaptopropionic acid is a direct precursor, while other approaches might utilize thiourea (B124793) as a sulfur source. researchgate.net

Incorporation of the Propionic Acid Moiety

The propionic acid side chain can be introduced in several ways. A straightforward method involves the reaction of an indole-2-thiol with a suitable three-carbon electrophile, such as 3-bromopropionic acid or acrylic acid. Another strategy is to start with an indole derivative and introduce the entire thio-propionic acid side chain in a single step or through a multi-step sequence. For instance, a Michael addition of an indole-2-thiol to acrylic acid or its esters is a common and efficient method.

Direct Synthetic Approaches to 3-(2-Indolylthio)Propionic Acid

Direct synthetic methods aim to construct the target molecule in a minimal number of steps, often through one-pot reactions.

Reaction of Indole Derivatives with Propionic Acid or its Analogues via Thiolation/Sulfanylation

One of the most direct routes involves the reaction of an indole with a source of the sulfanylpropionic acid moiety. This can be achieved through various sulfanylation methods. For example, the reaction of an indole with a pre-formed sulfenyl chloride derivative of propionic acid can lead to the desired product. However, the stability of such reagents can be a concern.

A more common approach is the in-situ generation of the indole-2-thiol followed by its reaction with an acrylic acid derivative. This can be accomplished by reacting the indole with a sulfurizing agent, such as thiourea and iodine, to form an S-(2-indolyl)isothiuronium salt. This intermediate can then be hydrolyzed to the corresponding thiol, which subsequently undergoes a Michael addition to acrylic acid present in the reaction mixture. researchgate.net

| Reactant 1 | Reactant 2 | Reagents | Product | Yield (%) | Reference |

| Indole | Acrylic Acid | Thiourea, Iodine | 3-(2-Indolylthio)propionic acid | Good to Excellent | researchgate.net |

| 2-Phenylindole | Benzenethiol | VO(acac)2, KI, O2 | 2-Phenyl-3-(phenylsulfanyl)indole | 86 | researchgate.net |

Utilization of Thiourea and Halocarboxylic Acids in Indolylsulfanylalkanecarboxylic Acid Synthesis

Thiourea is an inexpensive and versatile reagent for introducing sulfur into organic molecules. researchgate.net In the context of synthesizing 3-(2-indolylthio)propionic acid, thiourea can react with an activated indole (e.g., 2-oxoindole) to form a 2-amino-1,3-thiazole derivative, which can then be further manipulated.

A more direct application involves the reaction of an indole with thiourea and a halocarboxylic acid, such as 3-chloropropionic acid. This reaction likely proceeds through the formation of an S-(2-indolyl)isothiuronium salt, which is then attacked by the carboxylate of the halocarboxylic acid, followed by hydrolysis to yield the final product. This method provides a convenient one-pot procedure for the synthesis of various indolylsulfanylalkanecarboxylic acids. researchgate.net

Multi-Step Synthetic Strategies for Complex Derivatives

The synthesis of more complex derivatives of 3-(2-indolylthio)propionic acid often requires multi-step sequences. These strategies allow for greater control over the final structure and the introduction of various functional groups. For example, a multi-step approach could involve the initial synthesis of a substituted indole ring, followed by the introduction of the thio-propionic acid side chain. nih.gov

One common strategy involves the Fischer indole synthesis to construct a specifically substituted indole core. google.com This can be followed by a selective reaction at the 2-position to introduce the sulfur-containing side chain. For instance, a synthesized indole can be treated with a sulfur nucleophile in the presence of an oxidizing agent to achieve C-S bond formation.

Another multi-step approach might involve the modification of a pre-existing 3-(2-indolylthio)propionic acid molecule. The carboxylic acid group can be converted to esters, amides, or other functional groups. researchgate.net The indole nitrogen can also be alkylated or acylated to introduce further diversity. These transformations are standard in organic synthesis and allow for the generation of a library of derivatives for structure-activity relationship studies.

| Starting Material | Key Transformation | Product | Reference |

| 3-[(3-Methoxycarbonylmethyl)-indol-2-yl] propionic acid methyl ester | Chemoselective functional group manipulations | 2-Aminopropyl-3-indole–acetic(propionic) acid derivatives | researchgate.net |

| Indole | Hantzsch thiazole (B1198619) synthesis, deketalization, Fischer indole synthesis | 2-(1H-Indol-3-yl)thiazole derivatives | nih.gov |

Formation of Indole Derivative Intermediates

The synthesis of the target molecule often begins with the construction of a suitable indole precursor. A classic and versatile method for indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. sciencedaily.com This method allows for the introduction of various substituents on both the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus. For instance, starting with appropriately substituted phenylhydrazines and carbonyl compounds, one can prepare a range of indole intermediates tailored for subsequent reactions.

More contemporary methods for creating indole derivatives include transition-metal-catalyzed cyclizations and other named reactions that offer greater control and milder reaction conditions. These modern approaches often provide access to complex indole structures that are difficult to obtain through traditional methods.

Introduction of the Thioether Linkage

A critical step in the synthesis of 3-(2-indolylthio)propionic acid is the regioselective introduction of the sulfur atom at the C2 position of the indole ring. Several methodologies have been developed to achieve this transformation.

One common approach involves the direct thiolation of the indole ring. This can be accomplished by reacting the indole with a suitable sulfur-containing electrophile. For example, a mild and efficient method for the regioselective thiolation of indoles utilizes sulfinyl amides, which can be reduced to thioethers. researchgate.net Another strategy employs thiourea as an inexpensive and user-friendly sulfur source in a one-pot reaction with indoles and p-quinone methides to generate thioethers. rsc.org

Alternatively, the thioether linkage can be formed through the reaction of an indole-2-thiol intermediate with an appropriate electrophile. The indole-2-thiol can be generated in situ from various precursors. A photochemical organocatalytic protocol has also been reported, using an indole thiolate organocatalyst to form thioethers from aryl chlorides and alcohols under mild conditions. acs.org Furthermore, copper-mediated C–S bond formation between 3-mercaptopropionic acid and nonactivated aryl iodides provides a direct route to 3-(arylthio)propionic acids. thieme-connect.de Radical S-adenosylmethionine (SAM) enzymes have also been shown to catalyze the formation of thioether bonds in biological systems, offering inspiration for biomimetic synthetic strategies. nih.gov

Elaboration of the Propionic Acid Side Chain

Once the thioether linkage is established, the final key step is the introduction or elaboration of the propionic acid side chain. This can be achieved through various synthetic transformations.

If the sulfur nucleophile already contains the propionic acid moiety or a precursor, the side chain is incorporated directly during the thioether formation step. For example, reacting an indole-2-thiol with a 3-halopropionic acid derivative would directly yield the target structure.

Stereoselective and Asymmetric Synthesis of Indolylthio Propionic Acids

The development of methods to control the stereochemistry of 3-(2-indolylthio)propionic acid and its derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration.

Chiral Auxiliary Applications in Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. wikipedia.orgnumberanalytics.com These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical course of a subsequent reaction, and are then cleaved to afford the enantiomerically enriched product. wikipedia.orgnumberanalytics.com

In the context of synthesizing chiral indolylthio propionic acids, a chiral auxiliary could be attached to the propionic acid moiety. For example, an oxazolidinone chiral auxiliary, as pioneered by Evans, can be used. williams.eduresearchgate.net The N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which can then be alkylated with an indole-2-thioethyl electrophile. The auxiliary biases the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary reveals the chiral propionic acid side chain. williams.edu Various chiral auxiliaries derived from natural sources like camphor (B46023) or amino acids are available, offering a range of options for optimizing the diastereoselectivity of the key bond-forming step. researchgate.net

Enantioselective Pathways for Non-Natural Amino Acid Derivatives

The synthesis of non-natural amino acids containing the indolylthio propionic acid scaffold is another important area of research. nih.gov These compounds can be incorporated into peptides to study protein structure and function or to develop novel therapeutic agents.

Enantioselective methods for preparing these derivatives often rely on asymmetric catalysis. nih.gov For instance, a catalytic asymmetric conjugate addition of a thiol to an α,β-unsaturated ester or amide derived from indole could be a viable strategy. Chiral Lewis acids or organocatalysts can be employed to control the stereochemical outcome of the addition reaction. nih.gov

Another approach involves the stereoselective alkylation of a glycine-derived chiral enolate with an indole-2-thioethyl halide. nih.gov This method, often utilizing a chiral phase-transfer catalyst or a chiral ligand on a metal enolate, can provide access to α-amino acid derivatives with high enantiomeric purity. The development of such enantioselective pathways is crucial for accessing both D- and L-configurations of these non-natural amino acids. nih.govthieme-connect.de Photocatalytic methods are also emerging for the generation of indole radical cations which can be trapped enantioselectively. nih.gov

Functional Group Transformations and Derivatization

The 3-(2-indolylthio)propionic acid scaffold offers multiple sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives. The carboxylic acid, the indole nitrogen, and the aromatic ring of the indole are all amenable to various functional group transformations.

The carboxylic acid group is a versatile handle for derivatization. It can be converted to esters, amides, or alcohols through standard organic transformations. researchgate.netnih.gov For example, coupling the carboxylic acid with various amines can lead to a range of amides with potentially different biological activities. Reduction of the carboxylic acid would yield the corresponding alcohol, which can be further functionalized.

The indole nitrogen can be alkylated or acylated to introduce different substituents. organic-chemistry.org These modifications can influence the electronic properties and steric bulk of the indole ring, which in turn can affect the compound's interaction with biological targets.

The indole ring itself can undergo electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, to introduce substituents at various positions on the benzene ring. These modifications can be used to fine-tune the electronic and lipophilic properties of the molecule. The development of arylpropionic acid derivatives has been a subject of significant research. google.comresearchgate.net

Esterification Reactions of the Carboxylic Acid Group

The conversion of the carboxylic acid group of 3-(2-indolylthio)propionic acid into an ester is a fundamental transformation, often performed to protect the acid or to modulate the compound's physicochemical properties. The most common method for this conversion is the Fischer-Speier esterification. libretexts.org

This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, typically in large excess to shift the equilibrium towards the product ester. chemistrysteps.com Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly employed as catalysts. chemistrysteps.comwvu.edu The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com Subsequent proton transfer and elimination of a water molecule yield the final ester. libretexts.orgmasterorganicchemistry.com The entire process is reversible. chemistrysteps.commasterorganicchemistry.com

In a synthetic sequence for related dichloroindole auxins, esterification was a key step, demonstrating its applicability in multistep syntheses involving indole-containing acids. nih.gov

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Carboxylic Acid, Alcohol | Alcohol often serves as both reactant and solvent. |

| Catalyst | H₂SO₄, TsOH, H₃PO₄ | Activates the carbonyl group for nucleophilic attack. chemistrysteps.comwvu.edu |

| Temperature | Reflux | Increases reaction rate to reach equilibrium faster. chemistrysteps.com |

| Driving Equilibrium | Excess alcohol or removal of water | Le Châtelier's principle; shifts equilibrium toward products. libretexts.orgchemistrysteps.com |

Synthesis of Amine and Amide Derivatives from Indolylthio Acids

The carboxylic acid moiety of indolylthio acids can be converted into amides, which are important derivatives in their own right and can serve as precursors to amines. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be "activated".

Several methods exist for this activation. A classic approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukrsc.org The resulting highly reactive acyl chloride readily reacts with a primary or secondary amine to form the amide, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. fishersci.co.uk

Alternatively, a wide array of coupling reagents, many developed for peptide synthesis, can be used for a one-pot amidation. fishersci.co.uk These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which form a highly reactive O-acylisourea intermediate. fishersci.co.uk Other modern coupling agents include phosphonium (B103445) salts and uronium salts like HBTU, as well as propylphosphonic anhydride (B1165640) (T3P). frontiersin.org

A study on the synthesis of 2-aminopropyl-3-indole acetic and propionic acid derivatives demonstrated a specific application of these methods. researchgate.net The researchers activated a precursor indole carboxylic acid with isobutylchloroformate, which then smoothly reacted with ammonia (B1221849) and various primary and secondary amines to yield the corresponding amides in good yields. researchgate.net Subsequent chemoselective reduction of the amide function to an amine was attempted using a diborane (B8814927) dimethylsulfide complex, though selectivity issues were noted with primary and methyl amides. researchgate.net

| Amine Reactant (R¹R²NH) | Product (Amide) | Yield (%) |

|---|---|---|

| Ammonia (R¹=H, R²=H) | 4a | 75 |

| Benzylamine (R¹=H, R²=Bn) | 4b | 81 |

| Methylamine (R¹=H, R²=Me) | 4c | 73 |

| N-Methylbenzylamine (R¹=Me, R²=Bn) | 4d | 85 |

| Dimethylamine (R¹=Me, R²=Me) | 4e | 92 |

Oxidation of the Thioether Moiety to Sulfoxides and Sulfones

The sulfur atom in the thioether linkage of 3-(2-indolylthio)propionic acid is susceptible to oxidation, yielding the corresponding sulfoxides and, upon further oxidation, sulfones. This transformation is significant as it introduces new functional groups and alters the electronic and steric properties of the molecule.

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose. mdpi.com The reaction proceeds via a nucleophilic attack of the sulfur atom on an oxygen atom of the peroxide. mdpi.com The selectivity of the oxidation—stopping at the sulfoxide (B87167) versus proceeding to the sulfone—can be controlled by the reaction conditions, including the stoichiometry of the oxidant and the choice of catalyst. rsc.org

In the absence of a catalyst, the oxidation of a thioether to a sulfoxide can occur, but the subsequent oxidation of the sulfoxide to the sulfone is often much slower. researchgate.net Various metal-containing catalysts, such as those based on titanium, tungsten, or cobalt, can be employed to facilitate the oxidation. mdpi.comcbijournal.com For instance, Ti-containing zeolites like TS-1 have been shown to catalyze the oxidation of thioethers with H₂O₂. rsc.orgresearchgate.net It has been noted that for some substrates, the reaction catalyzed by TS-1 predominantly yields the sulfone, while the non-catalyzed reaction may favor the sulfoxide. researchgate.net

The stability of the indole ring itself under oxidative conditions is a critical consideration. The oxidative cleavage of the C2=C3 double bond of indoles, known as the Witkop oxidation, can occur with reagents like H₂O₂, particularly in polar solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). researchgate.net This highlights the need to carefully select reaction conditions to achieve selective oxidation at the sulfur atom without degrading the indole core.

| Oxidizing System | Product(s) | Key Features |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | "Green" oxidant; selectivity can be controlled by stoichiometry. mdpi.com |

| H₂O₂ / Ti-Zeolite (e.g., TS-1) | Sulfoxide, Sulfone | Heterogeneous catalyst, can enhance rate and influence selectivity. rsc.orgresearchgate.net |

| H₂O₂ / Co(II) complex | Sulfoxide, Sulfone | Homogeneous catalyst; can be effective at moderate temperatures. cbijournal.com |

| Urea-Hydrogen Peroxide (UHP) | Sulfoxide, Sulfone | Solid, stable source of H₂O₂; easier to handle. researchgate.net |

Multicomponent Reactions for Indole-Propionic Acid Assembly

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like indole-propionic acids in a single pot from simple, commercially available starting materials. nih.gov This approach is valued for its operational simplicity, atom economy, and ability to rapidly generate molecular diversity. mdpi.com

A three-component, one-pot procedure has been specifically developed for the assembly of 3-indolepropionic acids. nih.gov This methodology provides the target compounds in high yields and notably, without the need for chromatographic purification. nih.gov While the specific components for the synthesis of the 2-thio substituted variant are not detailed in this particular study, the principle demonstrates a powerful convergent approach to the core indole-propionic acid structure.

Generally, MCRs for indole synthesis can involve various combinations of starting materials. For example, some syntheses utilize anilines, aldehydes, and isocyanides to construct the indole ring system. The specific choice of components dictates the final substitution pattern of the indole product.

Comparative Analysis of Synthetic Yields and Selectivity

When evaluating the different synthetic routes to 3-(2-indolylthio)propionic acid and its derivatives, both yield and selectivity are paramount.

Functional Group Transformations:

Esterification: Fischer esterification is a reliable method, but as an equilibrium process, yields can vary. Using a large excess of the alcohol reactant can drive the reaction to near completion. libretexts.org

Amidation: Modern coupling reagents provide high yields for amide formation. As shown in Table 2, yields for the amidation of an indole propionic acid derivative ranged from 73% to 92%, demonstrating the high efficiency of this transformation when using an appropriate activation method like the mixed anhydride approach. researchgate.net

Oxidation: The key challenge in the oxidation of the thioether is selectivity. Over-oxidation to the sulfone is a common side reaction. researchgate.net Controlling the stoichiometry of the oxidant is crucial. While yields of the desired sulfoxide can be high, achieving perfect selectivity often requires careful optimization of the catalyst, solvent, and temperature to avoid both over-oxidation and potential degradation of the electron-rich indole ring. researchgate.net

Chemoselectivity: In molecules with multiple reactive sites, such as an indole N-H, a carboxylic acid, and a thioether, chemoselectivity is a major consideration. For instance, in the synthesis of amide derivatives, the carboxylic acid must be selectively activated without affecting other parts of the molecule. researchgate.net Similarly, for the reduction of an amide group in an ester-amide derivative, the choice of reducing agent is critical to avoid the simultaneous reduction of the ester. The use of diborane dimethylsulfide complex for amide reduction showed limited selectivity for certain substrates, leading to over-reduced byproducts. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 2 Indolylthio Propionic Acid Systems

Cyclization Reactions of Indolylthio Propionic Acids

The presence of both a nucleophilic indole (B1671886) ring and an electrophilic carboxylic acid group (or its activated form) within the same molecule allows for intramolecular cyclization reactions, leading to the formation of new ring systems. The specific conditions of the reaction can direct the pathway towards different cyclic products.

Intramolecular Friedel-Crafts Cyclization Pathways

Intramolecular Friedel-Crafts acylation is a powerful method for constructing polycyclic compounds. In the case of arylthiopropionic acids, this reaction is typically promoted by strong acids such as polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent. ccsenet.orgrepec.org The reaction involves the in-situ formation of an acylium ion from the carboxylic acid, which then undergoes electrophilic attack on the electron-rich aromatic ring.

For indolylthio propionic acids, the indole nucleus serves as the aromatic component. The regioselectivity of the cyclization is influenced by the position of the thioether linkage on the indole ring and the nature of any substituents present. While the C3 position of indole is generally the most nucleophilic and prone to electrophilic substitution, cyclization involving the C7 position of the indole nucleus has also been observed in related systems, particularly when the pyrrole (B145914) ring is stabilized by an electron-withdrawing group.

The general mechanism for the intramolecular Friedel-Crafts cyclization of a generic arylthiopropionic acid is depicted below:

Protonation of the carboxylic acid by a strong acid (e.g., PPA).

Loss of water to form a highly electrophilic acylium ion.

Intramolecular electrophilic attack by the acylium ion on the aromatic ring (in this case, the indole nucleus).

Deprotonation to restore aromaticity and yield the cyclized ketone.

This type of cyclization is a key step in the synthesis of various fused heterocyclic systems containing a thiophene (B33073) or thiopyran ring fused to the indole core.

Formation of Sulfur-Containing Heterocycles

The cyclization of 3-(2-indolylthio)propionic acid can lead to the formation of various sulfur-containing heterocycles, depending on the reaction conditions and the subsequent transformations of the initial cyclization product.

The intramolecular Friedel-Crafts cyclization of 3-(2-indolylthio)propionic acid is expected to yield a thiopyranone fused to the indole ring. Specifically, the reaction would lead to the formation of a six-membered ring containing the sulfur atom and a ketone group. The precise structure of the resulting thiopyranone depends on the position of cyclization on the indole ring.

| Starting Material | Reagent | Product |

| 3-(2-Indolylthio)propionic Acid | Polyphosphoric Acid (PPA) | Indole-fused Thiopyranone |

Further research is needed to fully elucidate the specific isomers formed and the optimal conditions for their synthesis.

While the direct formation of a seven-membered thiazepinone ring from the intramolecular Friedel-Crafts cyclization of 3-(2-indolylthio)propionic acid is less common due to the general preference for the formation of five- and six-membered rings in such reactions, the synthesis of condensed thiazepinones through alternative pathways involving indolylthio derivatives has been explored. masterorganicchemistry.com These methods often involve multi-step sequences rather than a direct cyclization of the propionic acid.

Rearrangement Mechanisms in Indolylthio Systems

A fascinating aspect of the chemistry of indolylthio propionic acids is their propensity to undergo unusual rearrangements, particularly under the acidic conditions employed for cyclization reactions. These rearrangements can lead to the formation of unexpected and novel tricyclic indole structures.

Unusual Rearrangements Leading to Tricyclic Indoles

Research on the closely related isomer, 2-(3-indolylthio)propionic acid, has revealed an unprecedented rearrangement during intramolecular Friedel-Crafts acylation. princeton.edu Instead of the expected product from cyclization at the C2 or C4 position of the indole, a novel tricyclic indole with the sulfur atom substituted at the C4 position was obtained. princeton.edu

A proposed mechanism for this rearrangement involves the initial formation of the expected cyclized product, which then undergoes a series of steps, potentially involving a spiro intermediate, leading to the migration of the sulfur-containing ring to a different position on the indole nucleus. This type of rearrangement highlights the complex interplay of electronic and steric factors that govern the reactivity of these systems. While this specific rearrangement was observed for the 2-(3-indolylthio)propionic acid isomer, it suggests that similar unexpected reaction pathways may be accessible for the 3-(2-indolylthio)propionic acid system, warranting further investigation into its chemical behavior under Friedel-Crafts conditions.

The study of these rearrangements is crucial for understanding the fundamental reactivity of substituted indoles and for the rational design of synthetic routes to complex, biologically active molecules.

Proposed Mechanisms for Observed Rearrangements

While specific mechanistic studies on 3-(2-Indolylthio)propionic acid are not extensively detailed in the provided information, related indole derivatives offer insights into potential rearrangement pathways. For instance, in the synthesis of 2-aminopropyl-3-indole acetic and propionic acid derivatives, functional group manipulations on a related diester, 3-[(3-methoxycarbonylmethyl)-indol-2-yl] propionic acid methyl ester, are performed. These include chemoselective hydrolysis and aminolysis, which suggest that the carboxylic acid groups can be selectively targeted. researchgate.net

One common rearrangement in indole chemistry involves the migration of substituents. Although not directly observed for the 2-thio-propionic acid group, the stability of the indole ring can be influenced by its substituents, potentially leading to rearrangements under certain conditions. For example, acid or base catalysis can promote intramolecular reactions.

A plausible, though not explicitly documented, rearrangement for 3-(2-Indolylthio)propionic acid could involve an intramolecular cyclization. This might occur through the nucleophilic attack of the thioether sulfur or the indole nitrogen onto the activated carboxylic acid group, or vice versa, depending on the reaction conditions. Such a cyclization would lead to the formation of a new heterocyclic ring system fused to the indole core.

Reactivity at the Indole and Thioether Moieties

The indole ring system in 3-(2-Indolylthio)propionic acid is generally susceptible to electrophilic substitution, primarily at the C3 position. However, since the C2 position is already substituted, the reactivity pattern may be altered. The electron-donating nature of the thioether group at C2 can influence the electron density distribution in the indole ring, potentially directing further substitution.

The thioether linkage itself is a site of significant reactivity. It can be oxidized to the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives would exhibit different chemical and physical properties compared to the parent thioether. Furthermore, the thioether bond can be cleaved under reductive or specific chemical conditions.

The reactivity of the indole moiety is also highlighted in studies of indole-3-acetic acid derivatives. Oxidation of these compounds by peroxidases can lead to the formation of highly reactive 3-methylene-2-oxindoles. nih.gov While 3-(2-Indolylthio)propionic acid has a different substitution pattern, this illustrates the potential for oxidative transformations of the indole ring system.

Stability and Degradation Pathways

The stability of 3-(2-Indolylthio)propionic acid is influenced by environmental factors such as pH, light, and temperature, as well as the presence of oxidizing or reducing agents. The thioether linkage is a potential point of degradation. Oxidation can lead to the formation of sulfoxides and sulfones, which may have different biological activities and stabilities.

The indole ring itself can also undergo degradation. For instance, oxidative cleavage of the indole ring is a known degradation pathway for many indole-containing compounds. This can lead to the formation of various smaller, aromatic or aliphatic molecules.

The propionic acid side chain can also be a site of degradation, for example, through decarboxylation under certain conditions, which would lead to the formation of 2-(ethylthio)indole.

Spectroscopic and Computational Characterization of 3 2 Indolylthio Propionic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of a compound.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their neighboring protons in a molecule. In the ¹H NMR spectrum of a related compound, 3-indolepropionic acid, distinct chemical shifts are observed for the protons in different chemical environments. chemicalbook.com For instance, the protons of the propionic acid chain (specifically the CH₂ groups) typically resonate at different frequencies than the aromatic protons of the indole (B1671886) ring. chemicalbook.com The integration of the peak areas corresponds to the ratio of protons in each environment. docbrown.info For example, in propanoic acid, the methyl (CH₃) and methylene (B1212753) (CH₂) protons show an integration ratio of 3:2. docbrown.info

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. In propanoic acid, three distinct signals are observed, corresponding to the three different carbon environments. docbrown.info The chemical shifts in ¹³C NMR are influenced by the electronegativity of neighboring atoms; for example, the carbonyl carbon of a carboxylic acid appears significantly downfield. docbrown.info

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Related Propionic Acid Derivatives

| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| 3-Indolepropionic acid | DMSO-d₆ | ¹H | 12.109 | s | COOH |

| 3-Indolepropionic acid | DMSO-d₆ | ¹H | 10.789 | s | NH |

| 3-Indolepropionic acid | DMSO-d₆ | ¹H | 7.535 - 6.980 | m | Aromatic CH |

| 3-Indolepropionic acid | DMSO-d₆ | ¹H | 2.948 | t | CH₂ |

| 3-Indolepropionic acid | DMSO-d₆ | ¹H | 2.605 | t | CH₂ |

| Propanoic acid | D₂O | ¹³C | 187.747 | - | C=O |

| Propanoic acid | D₂O | ¹³C | 33.416 | - | CH₂ |

| Propanoic acid | D₂O | ¹³C | 12.89 | - | CH₃ |

Note: The data presented is for related compounds and serves as a reference for the expected spectral features of 3-(2-Indolylthio)propionic acid. The specific chemical shifts for the target compound may vary.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms, providing unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically between protons on adjacent carbons. youtube.com It helps to identify spin systems within a molecule, such as the ethyl group in propanoic acid where the CH₂ and CH₃ protons would show a cross-peak. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different spin systems and for assigning quaternary carbons.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just those on adjacent atoms. youtube.comu-tokyo.ac.jp This is highly effective for identifying all the protons belonging to a particular molecular fragment, such as an amino acid residue in a peptide. u-tokyo.ac.jp

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

For a molecule like 3-(2-Indolylthio)propionic acid, the IR spectrum would be expected to show characteristic absorption bands. The carboxylic acid group would exhibit a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, due to hydrogen bonding. docbrown.info A strong C=O stretching vibration for the carbonyl group would be anticipated around 1725-1700 cm⁻¹. docbrown.info The indole ring would contribute to C-H stretching vibrations above 3000 cm⁻¹ and various C=C and C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹). docbrown.info The C-S stretching vibration, while typically weak, would be expected in the 700-600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Frequencies for Functional Groups in 3-(2-Indolylthio)Propionic Acid

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong |

| Alkane | C-H stretch | 2975 - 2845 | Medium to Strong |

| Indole | N-H stretch | ~3400 | Medium |

| Indole | C-H stretch (aromatic) | >3000 | Medium |

| Thioether | C-S stretch | 700 - 600 | Weak to Medium |

Note: The exact positions and intensities of the peaks can be influenced by the molecular environment and physical state of the sample.

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations.

In the context of 3-(2-Indolylthio)propionic acid, Raman spectroscopy could be particularly useful for observing the C-S and S-S (if any disulfide impurities are present) stretching vibrations, which are often weak in IR spectra. nih.gov A study on a related compound, (E)-2-(2-hydroxybenzylidenamino)-3-(1H-indol-3yl) propionic acid, utilized both FT-IR and FT-Raman spectroscopy for a comprehensive vibrational analysis. nih.gov For 3-(2-Furyl) Propionic Acid, torsion vibrations were observed in the low-frequency region of the FT-Raman spectrum. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry is a critical analytical technique that measures the mass-to-charge ratio of ions with very high precision. This precision allows for the determination of the elemental composition of a molecule, leading to an unambiguous molecular formula. By comparing the experimentally measured exact mass with the calculated mass of potential formulas, chemists can confirm the identity of a compound.

For 3-(2-Indolylthio)Propionic Acid, the expected molecular formula is C₁₁H₁₁NO₂S. nih.gov An HRMS analysis would seek to find an ion corresponding to the exact mass of this formula (e.g., [M+H]⁺ or [M-H]⁻). However, a thorough search of scientific databases and literature did not yield specific high-resolution mass spectrometry data for 3-(2-Indolylthio)Propionic Acid.

Analysis of Fragmentation Pathways for Structural Insights

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides invaluable structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion) breaks apart in the mass spectrometer, it forms characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint and allows researchers to deduce the connectivity of atoms and the presence of specific functional groups.

For 3-(2-Indolylthio)Propionic Acid, one would expect to observe fragmentation patterns related to the loss of the carboxylic acid group (-COOH), cleavage of the propionic acid side chain, and fragmentation of the indole ring or the thioether linkage. At present, specific studies detailing the mass spectral fragmentation pathways for 3-(2-Indolylthio)Propionic Acid are not available in the reviewed scientific literature.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a foundational analytical technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) within a compound. The results are used to calculate the empirical formula of the substance, which can then be compared to the molecular formula proposed by other methods like mass spectrometry. This technique serves as a fundamental check for the purity and stoichiometric correctness of a synthesized compound.

A search for published experimental data from the elemental analysis of 3-(2-Indolylthio)Propionic Acid did not yield any specific results.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful computational tools that complement experimental data. They provide deep insights into the geometric and electronic properties of molecules, helping to predict their stability, reactivity, and spectroscopic behavior.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key component of electronic structure analysis. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic absorption properties.

Computational studies, such as those using Density Functional Theory (DFT), are routinely used to calculate these properties. However, no specific publications detailing the HOMO-LUMO analysis or other electronic structure calculations for 3-(2-Indolylthio)Propionic Acid were identified.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Molecular Dynamics (MD) simulations provide a way to observe the motion and conformational changes of a molecule over time, offering insights into its flexibility and interactions with its environment. These studies are crucial for understanding how a molecule's shape influences its physical properties and biological activity.

Despite the utility of these methods, no dedicated conformational analysis or molecular dynamics simulation studies for 3-(2-Indolylthio)Propionic Acid have been reported in the searched scientific literature.

Modern computational chemistry allows for the accurate prediction of various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. Furthermore, computational models can be used to map out potential reaction pathways, calculate activation energies, and predict the products of chemical reactions, thereby guiding synthetic efforts.

A review of available literature found no studies focused on the computational prediction of spectroscopic parameters or reaction pathways specifically for 3-(2-Indolylthio)Propionic Acid.

Biological and Medicinal Chemistry Research of 3 2 Indolylthio Propionic Acid Derivatives

In Vitro Biological Activity Screening

The structural framework of 3-(2-Indolylthio)propionic acid, featuring an indole (B1671886) nucleus linked to a propionic acid moiety via a thioether bridge, provides a versatile scaffold for chemical modifications. These modifications have led to the synthesis of various derivatives with a spectrum of biological activities.

Antimicrobial Activity Studies (Antibacterial, Antifungal)

Derivatives of arylpropionic acid, a class that includes 3-(2-Indolylthio)propionic acid, have demonstrated notable antimicrobial properties. orientjchem.orgresearchgate.nethumanjournals.com Research has shown that certain 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives, which share a similar propionic acid backbone, exhibit potent antibacterial activity. orientjchem.org The antimicrobial potential of these compounds is often evaluated in vitro using methods like serial dilution to determine their minimum inhibitory concentration (MIC) against various bacterial and fungal strains. orientjchem.org

Indole alkaloids, in general, are known to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as yeasts and filamentous fungi. nih.gov Their mechanisms of action can be diverse, including the disruption of microbial cell membranes and the inhibition of essential enzymes. nih.gov For instance, some alkaloids can interfere with nucleic acid synthesis and cellular division in bacteria. nih.gov Specifically, indole-3-propionic acid (IPA), a related indole compound, has been identified as a novel antibiotic with selective activity against mycobacteria, including multidrug-resistant Mycobacterium tuberculosis. nih.gov IPA functions by inhibiting the tryptophan biosynthesis pathway in these microorganisms. nih.gov

The antimicrobial activity of these compounds is often linked to their structural features. For example, the lipophilicity of a molecule can influence its ability to penetrate bacterial cell membranes. nih.gov The presence of specific functional groups can also play a crucial role in their mechanism of action.

Below is a table summarizing the antimicrobial activity of related propionic acid derivatives.

| Compound Class | Activity | Organisms | Reference |

| 3-Hydroxy-2-methylene-3-phenylpropionic acid derivatives | Antibacterial | Various bacteria | orientjchem.org |

| Indole-3-propionic acid (IPA) | Antimycobacterial | Mycobacterium tuberculosis, Mycobacterium avium | nih.gov |

| Indole alkaloids | Antibacterial, Antifungal | Gram-positive and Gram-negative bacteria, yeasts, filamentous fungi | nih.gov |

Anti-inflammatory and Immunomodulatory Properties

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgresearchgate.nethumanjournals.com Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. orientjchem.orghumanjournals.com

Research has pointed towards the immunomodulatory, and in some cases, immunosuppressive effects of propionic acid derivatives. Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota, has been shown to possess immunosuppressive properties. nih.gov Studies have demonstrated that IPA can suppress cytotoxic T-lymphocyte (CTL) responses, which are critical in certain immune-mediated conditions. nih.gov This suggests a potential role for such compounds in modulating immune responses in autoimmune diseases. nih.gov Furthermore, propionic acid supplementation has been observed to promote the expansion of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. nih.gov

The anti-allergic potential of indole derivatives has also been investigated. Some natural products containing indole moieties have demonstrated anti-allergic activity by inhibiting the release of inflammatory mediators like histamine (B1213489) from mast cells. mdpi.com For instance, indole-3-carbaldehyde has shown significant anti-allergic activity in IgE-mediated mast cell models. mdpi.com Indole-3-propionic acid has been linked to the alleviation of allergic airway inflammation. nih.gov Studies have shown that early-life antibiotic-driven dysbiosis, which disrupts IPA production, can exacerbate allergic airway inflammation in adulthood, highlighting the protective role of IPA. nih.gov

The table below summarizes the anti-inflammatory and immunomodulatory activities of related compounds.

| Compound/Class | Activity | Mechanism/Effect | Reference |

| Arylpropionic acid derivatives | Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | orientjchem.orghumanjournals.com |

| Indole-3-propionic acid (IPA) | Immunosuppressive | Suppression of cytotoxic T-lymphocyte (CTL) responses | nih.gov |

| Propionic acid | Immunomodulatory | Expansion of regulatory T cells (Tregs) | nih.gov |

| Indole-3-carbaldehyde | Anti-allergic | Inhibition of histamine release from mast cells | mdpi.com |

| Indole-3-propionic acid (IPA) | Anti-allergic | Alleviation of allergic airway inflammation | nih.gov |

Antitumor Potential Investigations

The anticancer properties of arylpropionic acid derivatives have been a subject of increasing research interest. researchgate.netnih.gov Several derivatives have displayed antiproliferative activities against various cancer cell lines. nih.gov While the exact mechanisms are still under investigation, they are thought to extend beyond COX inhibition. nih.gov

Some propionic acid derivatives have shown cytotoxic potential against cancer cells, although their potency can vary compared to established anticancer drugs. wisdomlib.orgscialert.net For instance, the cytotoxic effects of some derivatives have been linked to the presence of an aminophenyl-moiety, which can inhibit critical cellular enzymes. wisdomlib.orgscialert.net Additionally, some derivatives are structurally related to 3-nitropropionic acid, a compound known to disrupt mitochondrial function, which could contribute to their cytotoxic potential. wisdomlib.orgscialert.net

The antitumor activity of these compounds is an active area of research, with efforts focused on synthesizing more potent and selective derivatives. nih.gov

Molecular Target Identification and Ligand-Receptor Interactions

Identifying the specific molecular targets of 3-(2-Indolylthio)propionic acid and its derivatives is crucial for understanding their mechanism of action and for the rational design of more effective therapeutic agents.

For the anti-inflammatory activity of arylpropionic acid derivatives, the primary molecular targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. orientjchem.orghumanjournals.com The (S)-enantiomer of these compounds is typically the active form that inhibits these enzymes. orientjchem.org

In the context of immunosuppression, indole-3-propionic acid has been shown to modulate T-cell responses, suggesting interactions with pathways that regulate T-cell activation and function. nih.gov Furthermore, its ability to promote Treg expansion points towards interactions with signaling molecules involved in T-cell differentiation. nih.gov

Regarding its antimicrobial activity, indole-3-propionic acid specifically targets the anthranilate synthase (TrpE) in the tryptophan biosynthesis pathway of mycobacteria, acting as an allosteric inhibitor. nih.gov

The antitumor effects of these derivatives are likely mediated by multiple targets. nih.gov While COX inhibition plays a role, non-COX targets are also being explored. nih.gov The ability of some derivatives to disrupt mitochondrial function suggests that mitochondrial proteins could be key targets. wisdomlib.orgscialert.net

Further research is needed to fully elucidate the ligand-receptor interactions at a molecular level. Computational modeling and structural biology studies can provide valuable insights into how these compounds bind to their respective targets, paving the way for the development of next-generation therapeutics with improved efficacy and specificity.

N-Methyl-D-Aspartic Acid (NMDA) Receptor Antagonism and Glycine (B1666218) Binding Site Modulation by Thio-Indole Derivatives

Derivatives of indole-3-propionic acid have been investigated for their ability to modulate the N-methyl-D-aspartic acid (NMDA) receptor, a critical player in synaptic plasticity and neuronal function. nih.gov Overactivation of this receptor is implicated in excitotoxic neuronal death, making NMDA receptor antagonists a subject of interest for neuroprotective therapies. nih.gov

Specifically, research has focused on the glycine binding site of the NMDA receptor. A series of substituted 3-(2-carboxyindol-3-yl)propionic acids, structurally related to the core topic, were synthesized and evaluated as antagonists for this site. nih.gov The study revealed that the introduction of small, electron-withdrawing substituents, such as chlorine, at the 4- and 6-positions of the indole ring significantly enhanced the binding affinity and selectivity for the glycine site over the glutamate (B1630785) site of the NMDA receptor. nih.gov One of the most potent compounds identified was 3-(4,6-dichloro-2-carboxyindol-3-yl)propionic acid, which exhibited an IC50 of 170 nM and was over 2100-fold more selective for the glycine binding site. nih.gov

While direct studies on 3-(2-Indolylthio)propionic acid itself as an NMDA antagonist are not extensively detailed in the provided results, the research on analogous indole propionic acid derivatives provides a strong rationale for investigating thio-indole derivatives for similar activity. The electronic and steric properties of the thioether linkage could influence the interaction with the glycine binding site, potentially leading to novel antagonists with unique pharmacological profiles.

Enzyme Inhibition Studies (e.g., Dihydrofolate reductase if applicable to related compounds)

Dihydrofolate reductase (DHFR) is a well-established target for antimicrobial and anticancer therapies. nih.govwikipedia.orgmdpi.compatsnap.com This enzyme is crucial for the synthesis of nucleic acids and some amino acids. patsnap.com While there is no direct evidence in the provided search results of 3-(2-Indolylthio)propionic acid being evaluated as a DHFR inhibitor, the indole scaffold is present in various enzyme inhibitors.

For instance, the pyrrolo-quinazoline compound PQD-1, which shares a heterocyclic core, has been identified as a potent inhibitor of DHFR in Mycobacterium abscessus. nih.gov This demonstrates that complex heterocyclic systems can effectively target the DHFR active site. DHFR inhibitors often mimic the structure of the natural substrate, dihydrofolate. wikipedia.org The development of resistance to existing DHFR inhibitors like methotrexate (B535133) and trimethoprim (B1683648) drives the search for new chemical scaffolds. mdpi.com The unique structure of 3-(2-Indolylthio)propionic acid, with its indole ring, thioether linkage, and propionic acid side chain, could potentially offer a novel template for the design of DHFR inhibitors, although this remains a hypothetical area of investigation based on the provided information.

Receptor Agonism/Antagonism (e.g., Histamine H3 Receptor if structurally related, e.g., via derivatization of indole propionic acid scaffold)

The histamine H3 receptor is primarily found in the central nervous system and acts as an autoreceptor, modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3 receptor have shown potential in treating neurological disorders like Alzheimer's disease, ADHD, and schizophrenia. wikipedia.org

Research into non-imidazole H3 antagonists has explored various chemical scaffolds, including those based on the indole ring. nih.govnih.gov Studies have shown that indole and benzothiophene (B83047) derivatives can exhibit good to excellent affinity for the human H3 receptor. nih.gov A pharmacophore model for H3 antagonists often includes a central core, which can be a phenyl or heteroaromatic fragment like indole, flanked by alkylamine groups. nih.gov While the provided information does not directly link 3-(2-Indolylthio)propionic acid to H3 receptor antagonism, the structural relationship of its indole core to known H3 antagonists suggests that with appropriate derivatization of the propionic acid side chain to include a basic amine, this scaffold could be a starting point for developing novel H3 receptor modulators.

Structure-Activity Relationship (SAR) Investigations of Substituted Indolylthio Propionic Acids

Impact of Substituents on Biological Potency and Selectivity

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. nih.govresearchgate.netnih.gov In the context of NMDA receptor antagonists based on 3-(2-carboxyindol-3-yl)propionic acid, the introduction of dichloro substituents at the 4- and 6-positions of the indole ring dramatically increased potency and selectivity for the glycine binding site. nih.gov This highlights the significant impact of halogen substitution on biological activity.

Similarly, in the development of indole-based histamine H3 antagonists, the substitution pattern on the indole ring was found to be crucial for affinity. nih.gov For other classes of biologically active indole derivatives, such as auxin mimics, dichloro-substitution at the 5- and 6-positions of 2-(3-indolyl)propionic acid resulted in stronger inhibitory activity on plant growth compared to the unsubstituted parent compound. nih.gov These examples underscore a general principle in the medicinal chemistry of indoles: modifications to the indole ring system can fine-tune the pharmacological profile of the molecule. For 3-(2-Indolylthio)propionic acid derivatives, it can be inferred that substituents on the indole ring would likely have a profound effect on their biological potency and selectivity for various targets.

Role of the Thioether Linkage in Biological Activity

In the broader context of drug design, thioether linkages can contribute to metabolic stability and can participate in interactions with biological targets through hydrophobic and electronic interactions. The sulfur atom can act as a hydrogen bond acceptor and its lone pairs of electrons can engage in various non-covalent interactions. The replacement of a methylene (B1212753) group or other linkers with a thioether can alter the conformational preferences of the side chain, which in turn can affect how the molecule fits into a binding pocket. The specific influence of the thioether linkage in 3-(2-Indolylthio)propionic acid on its biological activity would be a critical aspect to explore in future research.

Mechanistic Insights into Biological Action (In Vitro Studies)

In vitro studies are essential for elucidating the mechanism of action of a compound at the molecular level. For indole-3-propionic acid (IPA), a related compound, in vitro studies have provided significant mechanistic insights into its neuroprotective effects. nih.gov In one study, IPA was shown to reduce the concentration of the pro-inflammatory cytokine TNF-α in activated microglia. nih.gov Furthermore, neuronal cells treated with conditioned media from IPA-treated microglia exhibited increased production of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). nih.gov This suggests that IPA can indirectly promote neuronal function by modulating microglial activity. nih.gov

Elucidation of Molecular Pathways and Cellular Effects (e.g., related to NMDA receptor modulation)

Detailed research specifically elucidating the molecular pathways and cellular effects of 3-(2-Indolylthio)Propionic Acid and its derivatives is limited in publicly available scientific literature. However, the broader class of indole-containing compounds has been investigated for its potential to modulate various biological pathways, including those involving the N-methyl-D-aspartate (NMDA) receptor.

The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, possesses multiple modulatory sites that can be targeted by small molecules. One such site is the glycine co-agonist binding site. Antagonism at this site can reduce NMDA receptor activity, a mechanism of interest for neuroprotective therapies. While direct evidence for 3-(2-Indolylthio)Propionic Acid is scarce, studies on structurally related indole derivatives, such as 3-(2-carboxyindol-3-yl)propionic acids, have shown that this scaffold can serve as a basis for developing potent and selective antagonists of the NMDA receptor's glycine binding site. For these related compounds, it has been demonstrated that substitutions on the indole ring can significantly influence binding affinity and selectivity over the glutamate binding site.

Furthermore, research into various aryl propionic acid derivatives has revealed a wide range of biological activities, including anti-inflammatory and analgesic effects. These effects are often mediated through the inhibition of enzymes like cyclooxygenase (COX). Given the structural similarities, it is plausible that 3-(2-Indolylthio)Propionic Acid derivatives could also exhibit such activities, which would be dependent on their specific interactions with cellular targets.

Interaction with Cellular Components and Signaling Cascades

Specific data on the interaction of 3-(2-Indolylthio)Propionic Acid with cellular components and signaling cascades is not well-documented. However, insights can be drawn from the known activities of related indole and propionic acid compounds.

Indole-3-propionic acid, an isomer of the target compound, has been shown to possess antioxidant and anti-inflammatory properties. It can modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. By inhibiting the activation of NF-κB, indole-3-propionic acid can suppress the expression of pro-inflammatory cytokines.

Additionally, some propionic acid derivatives have been found to interact with various cellular signaling cascades, contributing to their therapeutic effects. The general class of aryl propionic acids, to which 3-(2-Indolylthio)Propionic Acid belongs, is known to primarily exert its anti-inflammatory effects through the inhibition of prostaglandin (B15479496) synthesis by targeting COX enzymes. The specific nature and potency of such interactions for the "indolylthio" derivative would require dedicated experimental evaluation.

Without specific research on 3-(2-Indolylthio)Propionic Acid, the following table is a hypothetical representation of data that would be necessary to populate for a thorough understanding of its biological activity.

| Derivative | Target | Assay Type | Activity (IC₅₀/EC₅₀) |

| 3-(2-Indolylthio)Propionic Acid | Data Not Available | Data Not Available | Data Not Available |

| [Example Derivative A] | Data Not Available | Data Not Available | Data Not Available |

| [Example Derivative B] | Data Not Available | Data Not Available | Data Not Available |

Advanced Applications and Future Research Directions

Role as Synthetic Intermediates for Complex Bioactive Molecules

The 3-(2-Indolylthio)Propionic Acid scaffold is a promising starting point for the synthesis of more complex and potentially bioactive molecules. The indole (B1671886) ring is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. rsc.orgnih.gov The thioether and carboxylic acid functionalities offer multiple reactive sites for further chemical modification, allowing for the construction of diverse molecular architectures.

The general strategy would involve leveraging the reactivity of the indole nitrogen, the carboxylic acid group, and the potential for oxidation at the sulfur atom. For instance, the carboxylic acid can be converted to amides, esters, or other functional groups, introducing new pharmacophores. The indole nitrogen can be alkylated or arylated to explore structure-activity relationships. Furthermore, the thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the molecule's polarity and biological activity. masterorganicchemistry.com

The synthesis of complex tetracyclic fused scaffolds often relies on strategic cycloaddition reactions, and indole derivatives are key players in such transformations. nih.gov The 3-(2-Indolylthio)Propionic Acid structure could serve as a precursor for creating novel fused heterocyclic systems that combine the indole core with other rings, potentially leading to new classes of bioactive compounds. nih.govacs.org

Table 1: Potential Bioactive Molecules Derivable from 3-(2-Indolylthio)Propionic Acid

| Derivative Class | Synthetic Transformation | Potential Biological Target |

| Amide Derivatives | Amidation of the carboxylic acid | Kinases, Proteases, GPCRs |

| Ester Derivatives | Esterification of the carboxylic acid | Lipases, Esterases |

| N-Substituted Indoles | Alkylation/Arylation of the indole nitrogen | Various receptors and enzymes |

| Sulfoxide/Sulfone Analogs | Oxidation of the thioether linkage | Modulate solubility and metabolism |

| Fused Heterocycles | Intramolecular cyclization reactions | DNA, various enzymes |

Exploration in Advanced Materials Research (e.g., polymers)

The indole moiety has been increasingly recognized as a valuable component in the design of advanced polymers and materials. rsc.org Polyindoles and their nanocomposites are known for their unique physical and electrochemical properties, including electrical conductivity and thermal stability. materialsciencejournal.org The 3-(2-Indolylthio)Propionic Acid molecule could serve as a functional monomer for the synthesis of novel polymers.

The carboxylic acid group can be used for polymerization reactions, such as polycondensation, to form polyesters or polyamides. The resulting polymers would incorporate the indole and thioether functionalities into the polymer backbone or as pendant groups, potentially imparting unique properties. For example, indole-based polyesters have been shown to be amorphous and have superior thermal qualities. rsc.orgacs.org The presence of the thioether linkage could also influence the material's refractive index, conductivity, and affinity for metal ions.

Furthermore, the incorporation of indole units can lead to materials with interesting photophysical properties, such as fluorescence. rsc.org The development of indole-based polymers with well-defined structures is an active area of research, and 3-(2-Indolylthio)Propionic Acid could contribute to the expansion of this field. rsc.orgresearchgate.net

Unexplored Potential in Chemo- and Biocatalysis

The structural features of 3-(2-Indolylthio)Propionic Acid suggest its potential, or the potential of its derivatives, in the field of catalysis. Organocatalysis is a rapidly growing field, and molecules containing both acidic and basic sites, or sites capable of hydrogen bonding, are often effective catalysts. The carboxylic acid group of the title compound can act as a Brønsted acid, while the indole nitrogen has weak basic properties. The sulfur atom could also participate in catalytic cycles.

Recent research has highlighted the use of indole thiolates as organocatalysts in photochemical reactions for the synthesis of thioethers. nih.govacs.org While 3-(2-Indolylthio)Propionic Acid is a thioether and not a thiolate, this points to the potential of the indole-sulfur motif to be involved in catalytic processes. Derivatives of 3-(2-Indolylthio)Propionic Acid could be designed to act as ligands for metal-based catalysts, where the indole, thioether, and carboxylate groups could coordinate to a metal center, creating a specific catalytic environment.

In the realm of biocatalysis, the thioether linkage is susceptible to enzymatic oxidation by monooxygenases, such as cytochrome P450 (P450) and flavin-containing monooxygenase (FMO) enzymes. nih.gov This metabolic pathway could be harnessed for the biocatalytic production of the corresponding sulfoxide, which may have its own unique biological activities or serve as a chiral building block.

Development of Novel Analytical Probes based on the Scaffold

The indole scaffold is a common feature in the design of fluorescent chemosensors for the detection of various analytes, including metal ions and anions. rsc.orgnih.govnih.gov The fluorescence of the indole ring can be modulated by the presence of different functional groups and its interaction with target molecules. rsc.orgmdpi.com The 3-(2-Indolylthio)Propionic Acid structure provides a platform for the development of new analytical probes.

The carboxylic acid group can act as a recognition site for specific cations or be modified to introduce other recognition moieties. The thioether linkage can also play a role in analyte binding, particularly for soft metal ions that have a high affinity for sulfur. Upon binding of an analyte, a conformational change or an electronic perturbation could occur, leading to a change in the fluorescence properties of the indole ring, enabling detection. acs.org For instance, indole-based fluorescent sensors have been successfully developed for the selective detection of Hg2+ and Zn2+. nih.govmdpi.com

Table 2: Potential Analytical Probes Based on 3-(2-Indolylthio)Propionic Acid

| Probe Type | Target Analyte | Detection Mechanism |

| Fluorescent Cation Sensor | Heavy metal ions (e.g., Hg2+, Pb2+) | Chelation-enhanced fluorescence |

| Fluorescent Anion Sensor | Anions (e.g., F-, CN-) | Hydrogen bonding interactions |

| Ratiometric pH Sensor | Protons (H+) | Protonation/deprotonation of the carboxylate |

| Turn-on Thiol Probe | Thiols | Thiol-disulfide exchange reaction |

Integration of Computational Design with Experimental Synthesis for Targeted Drug Discovery

Modern drug discovery heavily relies on the integration of computational design and experimental synthesis to accelerate the identification and optimization of lead compounds. researchgate.net The 3-(2-Indolylthio)Propionic Acid scaffold is well-suited for this approach. Computational tools, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of derivatives of this scaffold to specific biological targets. nih.govnih.gov

Starting with the 3D structure of 3-(2-Indolylthio)Propionic Acid, virtual libraries of derivatives can be generated by adding various substituents to the indole ring, the carboxylic acid, and the thioether linkage. These virtual compounds can then be screened in silico against a panel of disease-relevant protein targets to identify promising candidates. researchgate.net The insights gained from these computational studies can then guide the experimental synthesis of the most promising molecules, saving time and resources.

This integrated approach has been successfully applied to other indole derivatives for the discovery of novel anticancer agents and enzyme inhibitors. researchgate.netnih.gov The application of these methods to the 3-(2-Indolylthio)Propionic Acid scaffold could lead to the discovery of new therapeutic agents for a variety of diseases.

Green Chemistry Approaches in the Synthesis of Indolylthio Propionic Acids

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce the environmental impact of chemical processes. nih.gov The synthesis of 3-(2-Indolylthio)Propionic Acid and its derivatives can benefit from the adoption of greener methodologies.

Traditional methods for forming thioether bonds often involve the use of harsh reagents and solvents. Green chemistry approaches would focus on the use of more environmentally benign solvents, such as water or bio-based solvents, and the use of catalysts that are recyclable and non-toxic. google.com For example, the use of microwave irradiation can often accelerate reactions, leading to higher yields and reduced energy consumption. tandfonline.comresearchgate.net

Furthermore, the development of one-pot or multicomponent reactions for the synthesis of this scaffold would improve atom economy and reduce waste. nih.gov The use of biocatalysts, as mentioned earlier, also aligns with the principles of green chemistry. By designing synthetic routes that are more sustainable, the potential of 3-(2-Indolylthio)Propionic Acid and its derivatives can be explored in a more environmentally responsible manner.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2-Indolylthio)Propionic Acid, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-mercaptoindole and a propionic acid derivative (e.g., 3-bromopropionic acid). Optimize reaction conditions by varying solvents (e.g., DMF or THF), temperature (40–80°C), and catalysts (e.g., triethylamine). Monitor progress via TLC or HPLC. Post-reaction purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. How should researchers characterize the purity and structural integrity of 3-(2-Indolylthio)Propionic Acid?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm indole-thioether linkage via NMR (δ 7.0–7.5 ppm for indole protons, δ 3.0–3.5 ppm for CH-S).

- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H] peak at calculated m/z).

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase).

Cross-reference spectral databases for indole derivatives to resolve ambiguities .

Q. What safety protocols are essential for handling 3-(2-Indolylthio)Propionic Acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear acid-resistant gloves (e.g., nitrile), lab coat, and safety goggles. Use fume hoods to avoid aerosol inhalation .

- Storage : Keep in airtight containers at 8–25°C in a dry, ventilated area. Label containers with hazard warnings (e.g., "Irritant") .

- Spill management : Neutralize with sodium bicarbonate, collect residue, and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of 3-(2-Indolylthio)Propionic Acid in biological systems?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attacks.

- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes like cytochrome P450 or antioxidant proteins. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions in bioactivity data for 3-(2-Indolylthio)Propionic Acid across different cell lines?

- Methodological Answer :

- Dose-response profiling : Test concentrations across 3–4 orders of magnitude to identify non-linear effects.

- Cell-line validation : Use ≥2 independent cell lines (e.g., HEK293 vs. HeLa) and include controls for metabolic activity (e.g., MTT assay).

- Mechanistic studies : Combine RNA-seq and proteomics to identify pathway-specific variations. Cross-check with literature on structurally similar indole derivatives .

Q. How can crystallographic data improve the structural analysis of 3-(2-Indolylthio)Propionic Acid derivatives?

- Methodological Answer :

- Grow single crystals via slow evaporation (solvent: methanol/water).

- Use SHELX suite (SHELXT for solution, SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks.

- Validate thermal parameters (B-factors) to assess disorder in the indole-thioether moiety. Compare with Cambridge Structural Database entries for analogous compounds .

Q. What analytical approaches detect degradation products of 3-(2-Indolylthio)Propionic Acid under oxidative stress conditions?

- Methodological Answer :

- Accelerated stability testing : Expose the compound to HO/UV light and analyze via LC-MS/MS.

- Fragmentation patterns : Identify sulfoxide or sulfone derivatives (e.g., +16 or +32 Da mass shifts).

- Kinetic studies : Plot degradation rates using Arrhenius equations to predict shelf-life .

Methodological Notes

- Cross-disciplinary integration : Combine synthetic chemistry, computational biology, and crystallography for robust data interpretation.

- Safety compliance : Adhere to OSHA standards (29 CFR 1910.1020) for exposure monitoring and medical record-keeping .

- Data validation : Use PubChem or NIST databases for spectral cross-referencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products